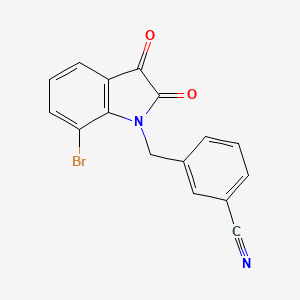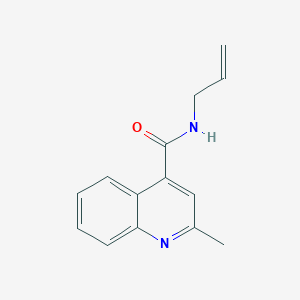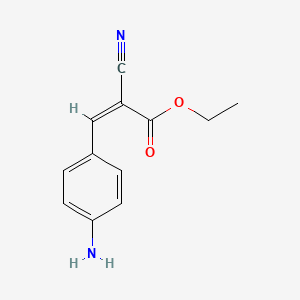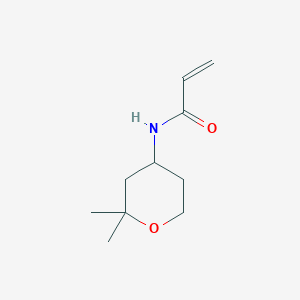
(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. It has also been studied for its potential as an antimicrobial agent, with studies showing its effectiveness against various bacterial strains. In drug discovery, this compound has been used as a scaffold for the development of new drugs. In material science, this compound has been studied for its potential use in the development of organic electronics.
作用機序
The mechanism of action of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. It has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that this compound has no significant toxicity in vitro. However, further studies are needed to determine its toxicity in vivo. It has also been shown to have low solubility in water, which may limit its use in certain applications.
実験室実験の利点と制限
One advantage of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one is its potential as a scaffold for the development of new drugs. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth makes it a promising candidate for the development of new anticancer and antimicrobial agents. However, its low solubility in water may limit its use in certain applications.
将来の方向性
There are several future directions for the study of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one. One direction is the development of new drugs based on this compound. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth makes it a promising candidate for the development of new anticancer and antimicrobial agents. Another direction is the study of its potential use in material science. Its potential use in the development of organic electronics makes it an interesting candidate for further study. Finally, further studies are needed to determine its toxicity in vivo and its potential use in other fields such as agriculture and environmental science.
合成法
The synthesis of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one involves the reaction of azetidine-1-carboxylic acid with 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Knoevenagel condensation reaction with ethyl acetoacetate to yield the final product.
特性
IUPAC Name |
(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c1-12-14(8-9-15(21)19-10-5-11-19)16(17)20(18-12)13-6-3-2-4-7-13/h2-4,6-9H,5,10-11H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDJWOPBMPAQOW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)N2CCC2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)N2CCC2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)


![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)
![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)

![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)




